Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
Description
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate (CAS: 1956324-45-0) is a spirocyclic compound featuring a naphthalene ring fused to a pyrrolidine moiety. Its molecular formula is C₂₃H₂₆BrNO₂, with a molecular weight of 428.36 g/mol . Key structural attributes include:
- A spiro junction at the naphthalene C1 and pyrrolidine N3 positions, conferring conformational rigidity.
- A 6-bromo substituent on the naphthalene ring, which may serve as a reactive site for further functionalization.
- An ethyl carboxylate at the pyrrolidine C4' position, contributing to solubility and metabolic stability.
Spirocyclic compounds like this are of interest in medicinal chemistry due to their restricted conformations, which can optimize binding to biological targets.
Properties
Molecular Formula |
C23H26BrNO2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
InChI Key |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()
- Core Structure : Bicyclic decahydro-1,6-naphthyridine (fused rings) vs. spirocyclic naphthalene-pyrrolidine.
- Substituents : Contains an oxo group at C2 and lacks halogenation or aromatic substituents.
- Molecular Weight : 227.14 g/mol (C₁₄H₁₉N₂O₃), significantly lower than the target compound.
- Synthesis : Prepared via hydrogenation of a ketoxime intermediate using Raney nickel under H₂, yielding diastereomers .
- Key Differences : The absence of a bromo substituent limits cross-coupling reactivity, while the fused bicyclic system may reduce conformational flexibility compared to spiro systems.
(4'S)-tert-Butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate ()
- Core Structure : Shares the spiro[naphthalene-1,3'-pyrrolidine] scaffold with the target compound.
- Substituents :
- tert-Butyl ester (vs. ethyl ester), increasing steric bulk and possibly metabolic stability.
- 4-Phenylpiperidine-1-carbonyl group, introducing additional hydrogen-bonding and hydrophobic interactions.
- Molecular Weight : 553.53 g/mol (C₃₀H₃₇BrN₂O₃), 29% heavier than the target compound.
Ethyl 6-bromo-6'-methyl-2,2'-bipyridine-4-carboxylate ()
- Core Structure : Aromatic 2,2'-bipyridine vs. spirocyclic system.
- Substituents : Bromo and methyl groups at positions 6 and 6', respectively.
- Molecular Weight : 337.18 g/mol (C₁₄H₁₃BrN₂O₂), 21% lighter than the target compound.
- Key Differences : The planar bipyridine system enables π-stacking interactions, while the spiro compound’s three-dimensionality may favor binding to globular protein pockets .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations :
Ester Effects : Ethyl esters (target and ) offer better solubility than tert-butyl (), but the latter resists enzymatic hydrolysis.
Conformational Rigidity : Spiro systems (target and ) exhibit restricted rotation, which can enhance binding affinity compared to flexible bicyclic or planar aromatic systems.
Methodological Considerations
- Structural Elucidation : SHELX software () is widely used for crystallographic refinement of small molecules, including spiro and bicyclic compounds .
- Synthetic Routes : Hydrogenation () and esterification () are common strategies for analogues, but the target compound’s benzyl group may require specialized protection/deprotection steps.
Biological Activity
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate (CAS: 1956324-45-0) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antifungal, anti-inflammatory, and anticancer properties, supported by relevant research findings.
- Molecular Formula : C23H26BrNO2
- Molecular Weight : 428.36 g/mol
- Structural Characteristics : The compound features a spiro structure that is characteristic of several bioactive natural products.
Antifungal Activity
Research has indicated that compounds with similar spiro structures exhibit significant antifungal properties. For instance, a study on spirobisnaphthalene derivatives showed promising antifungal activity against various phytopathogens. The EC50 values for some derivatives were reported as low as 9.34 µg/mL against P. piricola . Although specific data on this compound is limited, it is hypothesized that its structural similarities may confer comparable antifungal activity.
Anti-inflammatory Properties
The anti-inflammatory potential of spiro compounds has been documented in various studies. For example, spiro thiochromene–oxindoles have been shown to inhibit heat-induced denaturation of bovine serum albumin (BSA), suggesting a mechanism for anti-inflammatory activity . While direct studies on the specific compound are lacking, the presence of bromine and the spiro structure may enhance anti-inflammatory effects through modulation of inflammatory pathways.
Anticancer Activity
The anticancer properties of related compounds have been explored in numerous studies. For instance, certain spiro compounds have demonstrated selective cytotoxicity against cancer cell lines by targeting specific signaling pathways involved in cell proliferation . The ability of this compound to inhibit cancer cell growth remains to be investigated; however, its structural characteristics suggest potential efficacy.
Case Studies and Research Findings
Q & A
Q. Methodological Answer :
- Conformational Analysis : The spiro junction imposes restricted rotation, creating distinct puckering modes in the pyrrolidine and naphthalene rings. Use Cremer-Pople puckering coordinates (θ, φ) to quantify ring distortions via X-ray crystallography or DFT calculations .
- Biological Implications : The rigid spiro architecture enhances binding selectivity to kinase targets (e.g., FGFRs) by pre-organizing pharmacophoric groups. Compare binding affinities (IC₅₀) of spiro derivatives vs. non-spiro analogs using surface plasmon resonance (SPR) or fluorescence polarization assays .
Basic: What spectroscopic techniques are critical for characterizing this spiro compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify diastereotopic protons near the spiro center (e.g., δ 3.5–4.5 ppm for pyrrolidine CH₂ groups) and coupling patterns (e.g., geminal coupling in brominated naphthalene) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolve spiro geometry using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
Advanced: How can stereochemical inconsistencies in synthetic intermediates be resolved?
Q. Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Crystallographic Validation : Compare experimental X-ray data (e.g., Flack parameter) with predicted stereoisomer models in Olex2 or PLATON .
- Mechanistic Insights : Probe asymmetric induction via deuterium-labeling studies or kinetic resolution (e.g., monitoring enantiomeric excess (ee) with chiral shift reagents) .
Basic: What are common side reactions during bromination of the naphthalene ring?
Q. Methodological Answer :
- Over-Bromination : Competing dibromination can occur if stoichiometry is not controlled. Use low equivalents of NBS (1.1 eq) and monitor via TLC.
- Ring Opening : Acidic conditions may hydrolyze the ester. Protect the carboxylate with tert-butyl groups or perform bromination in anhydrous DCM .
Advanced: How can computational methods predict the compound’s metabolic stability?
Q. Methodological Answer :
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina or Schrödinger Suite to identify metabolic hotspots (e.g., benzylic C-H bonds) .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational flexibility in aqueous vs. lipid bilayer environments .
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, solubility, and hepatic clearance .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the ethyl ester (accelerated by moisture) and oxidative debromination.
- Storage Recommendations : Store under argon at –20°C in amber vials with molecular sieves. Monitor purity via HPLC-UV (λ = 254 nm) quarterly .
Advanced: How do substituent effects (e.g., benzyl vs. methyl groups) modulate biological activity?
Q. Methodological Answer :
- SAR Studies : Synthesize analogs with varying N-substituents (e.g., 1'-methyl, 1'-allyl) and compare IC₅₀ values in kinase inhibition assays.
- Electrostatic Potential Maps : Generate ESP maps via Gaussian09 to visualize how benzyl groups enhance hydrophobic interactions in FGFR1’s ATP-binding pocket .
- Free Energy Perturbation (FEP) : Calculate ΔΔG binding energies for substituent modifications using Schrödinger’s FEP+ module .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Hazard Mitigation : Use fume hoods for synthesis (risk of bromine vapor). Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Waste Disposal : Neutralize acidic/basic byproducts before incineration. Follow EPA guidelines for halogenated waste .
Advanced: How can contradictions in crystallographic and spectroscopic data be reconciled?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
